Lanproston
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lanproston involves multiple steps, including the use of organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The main phospholipid ingredients are dissolved in these solvents to ensure a homogeneous mixture. The solvent is then removed to yield a lipid film .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Lanproston undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nickel–chromium oxide catalysts, which are employed in solvent-free, room-temperature conditions . These conditions are favorable for achieving high reaction efficiency and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of nickel–chromium oxide catalysts can lead to the formation of various alkene precursors .
Scientific Research Applications
Lanproston has a wide range of scientific research applications, including its use in drug delivery systems, cancer research, and tissue engineering . In drug delivery, this compound is used to improve the performance of encapsulated drugs, reducing side effects and toxicity . In cancer research, it is employed to study the effects of various treatments on cancer cells . Additionally, this compound is used in tissue engineering to develop new materials for repairing damaged tissues .
Mechanism of Action
The mechanism of action of Lanproston involves its interaction with specific molecular targets and pathways. It acts as a selective agonist at the prostaglandin F receptor, leading to various physiological effects . This interaction results in the modulation of intracellular signaling pathways, which can influence cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds: Lanproston is similar to other prostaglandin analogs, such as latanoprost and lubiprostone . These compounds share similar structural features and mechanisms of action.
Uniqueness: What sets this compound apart from other similar compounds is its specific molecular structure, which allows for unique interactions with its molecular targets . This uniqueness makes this compound a valuable compound for various research applications, providing insights that may not be achievable with other prostaglandin analogs .
Properties
CAS No. |
105674-77-9 |
---|---|
Molecular Formula |
C24H31ClO7 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m1/s1 |
InChI Key |
RWTBSBMVEFAIJX-BOCWSOLPSA-N |
SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lanproston; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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